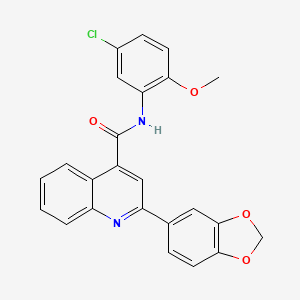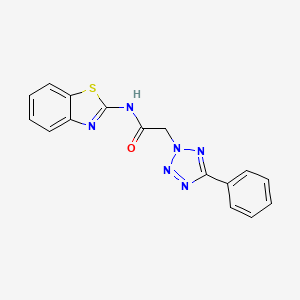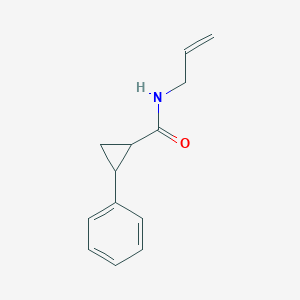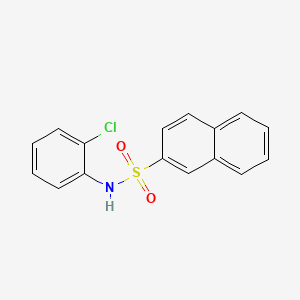
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, chlorinated methoxyphenyl compounds, and quinoline carboxylic acids. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the quinoline moiety.
Amidation reactions: to form the carboxamide linkage.
Catalytic hydrogenation: or steps to modify functional groups.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors might be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its interactions with enzymes, receptors, or other proteins, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用機序
The mechanism of action for 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. It might act by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as quinine, chloroquine, and quinacrine.
Benzodioxole derivatives: Such as piperonyl butoxide and safrole.
Carboxamides: Such as thalidomide and lenalidomide.
Uniqueness
What sets 2-(2H-13-BENZODIOXOL-5-YL)-N-(5-CHLORO-2-METHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other compounds in these classes.
特性
分子式 |
C24H17ClN2O4 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H17ClN2O4/c1-29-21-9-7-15(25)11-20(21)27-24(28)17-12-19(26-18-5-3-2-4-16(17)18)14-6-8-22-23(10-14)31-13-30-22/h2-12H,13H2,1H3,(H,27,28) |
InChIキー |
QPYZNUWHVCFTAD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14931190.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B14931197.png)

methanone](/img/structure/B14931227.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B14931249.png)
![2-phenoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B14931250.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14931258.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B14931264.png)


![6-[(Cyclohexylmethyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14931284.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B14931285.png)
